Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Medicinal chemistry Kinase inhibitor design CNS drug discovery

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2068150-40-1) is a trisubstituted pyrrolo[2,3-d]pyrimidine building block bearing chlorine at C-2, fluorine at C-5, and a methyl group at N-7. This heterocyclic scaffold serves as a privileged hinge-binding motif in ATP-competitive kinase inhibitor design, with the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core having been validated as a productive template for focal adhesion kinase (FAK) inhibitors demonstrating in vivo anti-hepatocellular carcinoma activity.

Molecular Formula C7H5ClFN3
Molecular Weight 185.59
CAS No. 2068150-40-1
Cat. No. B2923280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
CAS2068150-40-1
Molecular FormulaC7H5ClFN3
Molecular Weight185.59
Structural Identifiers
SMILESCN1C=C(C2=CN=C(N=C21)Cl)F
InChIInChI=1S/C7H5ClFN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3
InChIKeyKMGRQYMMIVVNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2068150-40-1): Core Properties and Kinase-Targeted Research Applications


2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2068150-40-1) is a trisubstituted pyrrolo[2,3-d]pyrimidine building block bearing chlorine at C-2, fluorine at C-5, and a methyl group at N-7 [1]. This heterocyclic scaffold serves as a privileged hinge-binding motif in ATP-competitive kinase inhibitor design, with the 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine core having been validated as a productive template for focal adhesion kinase (FAK) inhibitors demonstrating in vivo anti-hepatocellular carcinoma activity [2]. The compound is commercially catalogued as a Protein Degrader Building Block, reflecting its utility in PROTAC and molecular glue degrader assembly where the chloro and fluoro substituents provide orthogonal synthetic handles for sequential functionalization [3].

Why Generic Substitution of Pyrrolo[2,3-d]pyrimidine Building Blocks Fails: The Functional Impact of the 5-Fluoro Substituent


Substituting this compound with a des-fluoro analog such as 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-67-2) eliminates the electron-withdrawing 5-fluoro group, which alters both the electronic character of the pyrrole ring and the compound's lipophilicity profile [1]. In the context of kinase inhibitor design, a published FAK inhibitor series demonstrated that the 5-fluoro substituent on the pyrrolo[2,3-d]pyrimidine scaffold was critical for achieving excellent enzymatic and cellular potency, with the lead compound 16c exhibiting a tumor growth inhibition rate of 78.6% in a xenograft model [2]. Furthermore, the N-7 methyl group eliminates the hydrogen bond donor (HBD) present in the 7-H analog (CAS 1638768-28-1), reducing HBD count from 1 to 0 and lowering topological polar surface area, parameters that directly influence passive membrane permeability and CNS penetration potential [1]. These structural features are not interchangeable without altering downstream pharmacological outcomes.

Quantitative Differentiation Guide: 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine vs. Closest Structural Analogs


Hydrogen Bond Donor Count: N7-Methylation Eliminates the Donor Present in the 7-H Analog

The target compound carries an N-7 methyl substituent, resulting in zero hydrogen bond donors (HBD = 0). In contrast, the 7-H analog 2-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1638768-28-1) possesses a pyrrole N-H and registers HBD = 1 [1]. A reduction of one HBD is a recognized determinant of improved passive membrane permeability, and an HBD count of zero is one of the parameters favorable for blood-brain barrier penetration [2].

Medicinal chemistry Kinase inhibitor design CNS drug discovery

Lipophilicity Modulation: The 5-Fluoro Substituent Modestly Increases LogP Relative to the Des-Fluoro Analog

The target compound displays a LogP of 1.94 (predicted, ChemSrc) or an XLogP3-AA of 1.7 (PubChem). The des-fluoro analog 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060816-67-2) records a LogP of 1.89 under the same prediction methodology . The small but measurable increase (ΔLogP ≈ +0.05) is consistent with the electron-withdrawing and lipophilicity-modulating effect of aromatic fluorine substitution, while maintaining values well within the drug-like range (LogP < 5).

Physicochemical profiling Drug-likeness Structure-property relationships

Topological Polar Surface Area: TPSA of 30.7 Ų Supports Favorable Membrane Permeability

The target compound possesses a topological polar surface area (TPSA) of 30.7 Ų as computed by PubChem [1]. The unsubstituted core 7H-pyrrolo[2,3-d]pyrimidine (CAS 271-70-5) has a predicted TPSA of approximately 41.6 Ų based on the 7-H analog . This places the target compound well below the widely accepted TPSA threshold of 60 Ų for good oral absorption and below 70 Ų for potential CNS penetration [2].

ADME prediction Oral bioavailability CNS penetration

5-Fluoro-pyrrolo[2,3-d]pyrimidine Scaffold Validation: In Vivo Anti-Hepatocellular Carcinoma Activity Demonstrated for Congeneric FAK Inhibitors

A series of 5-fluoro-7H-pyrrolo[2,3-d]pyrimidine derivatives, structurally congeneric to the target compound, were designed and evaluated as FAK inhibitors. The lead compound 16c (incorporating the 5-fluoro-pyrrolo[2,3-d]pyrimidine core) demonstrated excellent activity against FAK and HCC cell lines SMMC7721 and YY8103, and achieved a tumor growth inhibition rate of 78.6% in a xenograft model at a dose that did not affect body weight gain up to 200 mg/kg [1]. This provides class-level validation that the 5-fluoro-substituted pyrrolo[2,3-d]pyrimidine scaffold, which the target compound embodies as a versatile building block, is capable of delivering in vivo antitumor efficacy.

FAK inhibition Hepatocellular carcinoma In vivo tumor xenograft

Commercially Available Purity Grade and Quality Documentation: ≥95% to 98% with Certificates of Analysis

The target compound is available from multiple reputable suppliers with documented purity specifications. Bidepharm offers the compound at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC analysis . Fluorochem supplies at 95.0% purity with full SDS documentation including hazard classification (GHS07, Warning) and handling precautions . MolCore lists NLT 98% purity under ISO-certified quality systems for global pharmaceutical R&D . In contrast, the des-fluoro analog 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is typically supplied at 97% purity but with longer lead times (8-12 weeks at some vendors) .

Procurement Quality assurance Analytical characterization

Optimal Research and Industrial Application Scenarios for 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 2068150-40-1)


CNS-Penetrant Kinase Degrader (PROTAC) Design

The compound's zero HBD count, TPSA of 30.7 Ų, and modest LogP of 1.7–1.94 align with the physicochemical criteria for CNS drug-likeness [1][2]. As a Protein Degrader Building Block, the 2-chloro substituent serves as a leaving group for nucleophilic aromatic substitution, enabling attachment of linker-warhead conjugates at C-2, while the 5-fluoro group modulates electronic properties without introducing a metabolic soft spot at the pyrrole C-5 position [3]. This makes the compound particularly suited for CNS-targeted PROTAC programs where both brain penetration and synthetic tractability are required.

FAK-Targeted Anticancer Agent Lead Optimization

The 5-fluoro-pyrrolo[2,3-d]pyrimidine scaffold has been validated as a productive FAK inhibitor template with demonstrated in vivo antitumor efficacy (TGI = 78.6% in HCC xenograft) [1]. The target compound provides the core scaffold in a form that can be elaborated at the C-2 (via chlorine displacement) and C-4 positions (via further functionalization) to generate focused libraries for FAK or other non-receptor tyrosine kinase targets. The N-7 methyl group additionally eliminates a potential metabolic N-glucuronidation or N-oxidation site present in the 7-H analog.

Janus Kinase (JAK) Inhibitor Intermediate Synthesis

Pyrrolo[2,3-d]pyrimidine derivatives constitute a major class of JAK inhibitors, including clinical compounds such as ruxolitinib and tofacitinib analogs. The target compound's specific substitution pattern (2-Cl, 5-F, 7-Me) maps onto the core of multiple patented JAK inhibitor scaffolds, and patent applications describe pyrrolo six-membered heteroaromatic ring derivatives as JAK inhibitor intermediates with methods for their preparation [2][3]. The 2-chloro group provides a reactive handle for C-N or C-C bond-forming reactions to install amine, aryl, or heteroaryl pharmacophores at this position.

BTK and Tec Family Kinase Inhibitor Scaffold Development

Pyrrolo[2,3-d]pyrimidines have been extensively characterized as BTK inhibitors, with a dedicated review documenting their structure-activity relationships [1]. The combination of 2-Cl and 5-F substituents in the target compound mirrors the halogenation patterns observed in several potent BTK inhibitor series, where the 5-fluoro group contributes to metabolic stability and the 2-chloro serves as a synthetic diversification point. The compound is therefore positioned as a strategic intermediate for BTK inhibitor medicinal chemistry campaigns.

Quote Request

Request a Quote for 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.